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2-(1H-Indol-3-ylsulfanyl)-propionic acid

Cat. No.: B1350925
CAS No.: 63321-71-1
M. Wt: 221.28 g/mol
InChI Key: ARSBHBJXJSDBSM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Biological Sciences

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active natural products and synthetic pharmaceuticals. nih.govnih.gov Its structural versatility and ability to participate in various biological interactions have made it a focal point of drug design for decades. nih.govdntb.gov.ua

Indole derivatives are integral to fundamental biological processes. The essential amino acid tryptophan, for instance, contains an indole ring and serves as a precursor for the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govmdpi.com Beyond these natural roles, synthetic indole-containing compounds have been developed into major therapeutic agents. A prime example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for many years to alleviate pain, fever, and inflammation. nih.govopenmedicinalchemistryjournal.com

The therapeutic applications of indole derivatives are remarkably broad, spanning a wide range of diseases. nih.govresearchgate.net Researchers have successfully developed indole-based compounds with significant efficacy in several key areas:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting crucial cellular pathways, such as tubulin polymerization and protein kinase signaling. nih.gov

Anti-inflammatory Effects: Following the precedent of Indomethacin, numerous novel indole compounds have been explored for their ability to modulate inflammatory pathways like NF-κB and COX-2. nih.gov

Antimicrobial and Antiviral Properties: The indole scaffold is a common feature in agents developed to combat bacterial, fungal, and viral infections, including HIV. openmedicinalchemistryjournal.comresearchgate.net

Neurodegenerative Diseases: Given the prevalence of the indole motif in neuroactive compounds, it is a promising starting point for designing therapies for complex neurological disorders. nih.govnih.gov

The following table provides a summary of notable indole derivatives and their primary biological activities.

Compound NameClassPrimary Biological Significance
TryptophanAmino AcidEssential amino acid; precursor to serotonin and melatonin. nih.gov
SerotoninNeurotransmitterKey regulator of mood, appetite, and sleep. nih.gov
IndomethacinNSAIDAnti-inflammatory, analgesic, and antipyretic agent. nih.govnih.gov
VincristineVinca AlkaloidAnticancer agent; inhibits tubulin polymerization. nih.gov

Role of Sulfur-Containing Moieties in Biologically Active Compounds

Sulfur-containing functional groups, particularly thiols (-SH) and their thioether derivatives (-S-), play a critical role in biochemistry and pharmacology. nih.govimrpress.com The unique chemical properties of the thiol group allow it to engage in a variety of biological functions, from antioxidant defense to metal chelation. nih.gov

Thiols are potent nucleophiles and reducing agents, making them effective scavengers of reactive oxygen species (ROS) and other harmful electrophiles. imrpress.comnih.gov This antioxidant capability is central to the function of glutathione (B108866) (GSH), the most abundant non-protein thiol in cells, which is essential for maintaining cellular redox balance and protecting against oxidative damage. nih.govcreative-proteomics.com Drugs containing thiol groups can therefore help restore depleted cellular thiol pools and mitigate oxidative stress. nih.gov

The ability of thiols to form stable complexes with heavy metal ions is another therapeutically important property. nih.gov Thiol-containing drugs are used as chelating agents to treat toxicity from metals like lead, mercury, and arsenic by binding these ions and facilitating their removal from the body. nih.gov

The following table lists examples of sulfur-containing compounds and their applications in medicine.

Compound NameKey Functional GroupTherapeutic Application
Glutathione (GSH)ThiolMajor endogenous antioxidant; protects cells from oxidative stress. nih.govcreative-proteomics.com
N-acetylcysteineThiolAntioxidant; mucolytic agent; antidote for acetaminophen (B1664979) overdose. nih.gov
D-penicillamineThiolChelating agent for heavy metal poisoning and Wilson's disease. nih.govnih.gov
Dimercaprol (BAL)DithiolChelating agent used as an antidote to arsenic, mercury, and lead poisoning. nih.gov

Overview of Propionic Acid Scaffolds in Bioactive Molecules

The propionic acid moiety, particularly when attached to an aromatic ring system, is another pharmacologically significant scaffold. The aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used to treat pain, inflammation, and fever associated with various musculoskeletal disorders. researchgate.netresearchgate.nethumanjournals.com

Compounds like ibuprofen (B1674241) and naproxen (B1676952) are archetypal examples of this class. researchgate.netijpsr.com The presence of the carboxylic acid group is generally considered crucial for their pharmacological activity, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins. humanjournals.com Beyond inflammation, aryl propionic acid derivatives have been investigated for a range of other biological activities, including antibacterial, anticonvulsant, and anticancer effects. researchgate.netijpsr.com

Furthermore, indole-3-propionic acid (IPA), a structural isomer of the scaffold in the title compound, is a metabolite produced by gut microbiota from tryptophan. nih.govmdpi.com Research has shown that IPA possesses potent antioxidant and anti-inflammatory properties, suggesting a beneficial role in maintaining gut health and potentially protecting against cardiovascular and other diseases. nih.govmdpi.comnih.gov

The table below highlights key examples of bioactive molecules containing a propionic acid scaffold.

Compound NameClassPrimary Biological Activity
IbuprofenNSAIDAnti-inflammatory, analgesic, and antipyretic. researchgate.netijpsr.com
NaproxenNSAIDAnti-inflammatory and analgesic. ijpsr.com
KetoprofenNSAIDAnti-inflammatory and analgesic. researchgate.netijpsr.com
Indole-3-propionic acid (IPA)Microbial MetaboliteAntioxidant and anti-inflammatory effects. nih.govmdpi.com

Rationale for Investigating 2-(1H-Indol-3-ylsulfanyl)-propionic Acid as a Research Target

The investigation of this compound is founded on the principles of medicinal chemistry, where distinct pharmacophores are combined to create a novel molecule with potentially enhanced or unique biological properties. This compound is a hybrid that incorporates the indole nucleus, a thioether linkage, and a propionic acid side chain. The rationale for its study stems from the potential for synergistic interplay between these three components.

Combination of Proven Scaffolds: The molecule merges the indole scaffold, known for its broad bioactivity, with the propionic acid group, a hallmark of potent anti-inflammatory agents. nih.govresearchgate.net This combination suggests a strong potential for anti-inflammatory or analgesic activity.

Modulation of Properties by the Thioether Linker: The thioether (-S-) linkage at the 3-position of the indole ring is of particular interest. The 3-position is a common site for substitution in bioactive indole alkaloids. mdpi.com Introducing a sulfur atom at this position can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. Research on related 3-sulfenylated indole derivatives has indicated promising biological activities, including anti-HIV, anti-obesity, and anti-cancer properties. researchgate.net

Potential as an Immunomodulator: A key rationale for investigating this class of compounds comes from studies on related (indol-3-ylsulfanyl)alkanecarboxylic acids. Research has demonstrated that these compounds and their salts can possess immunoactive properties, including the ability to influence the proliferation of spleen cells. researchgate.net This suggests that this compound could function as an immunomodulatory agent, a therapeutic area of high importance for autoimmune diseases and cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B1350925 2-(1H-Indol-3-ylsulfanyl)-propionic acid CAS No. 63321-71-1

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSBHBJXJSDBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397996
Record name 2-(1H-Indol-3-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63321-71-1
Record name 2-(1H-Indol-3-ylthio)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63321-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-3-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Ylsulfanyl Propionic Acid

Directed Synthesis Approaches for Indole-Sulfanyl Carboxylic Acids

The construction of the indole-sulfur bond and the simultaneous introduction of the carboxylic acid moiety are key challenges in the synthesis of these molecules. Various strategies have been developed to achieve this, ranging from general approaches applicable to a wide range of derivatives to specific pathways tailored for the target compound.

General Strategies for Indol-3-ylsulfanylalkanecarboxylic Acid Formation

A prevalent and effective method for the synthesis of indol-3-ylsulfanylalkanecarboxylic acids involves the reaction of an indole (B1671886) with a suitable sulfur-containing species and a haloalkanoic acid derivative. A common approach is the reaction of indole with thiourea (B124793) in the presence of iodine, followed by in situ alkylation of the resulting isothiouronium salt with a haloacid in an alkaline medium. This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.

Another general strategy involves the direct reaction of an indole with a thiol-containing carboxylic acid. However, this approach can be limited by the stability and availability of the requisite thiol. A more versatile method is the reaction of an indole with a disulfide derivative of the desired alkanoic acid.

Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, and these methods can be adapted for the synthesis of indol-3-ylsulfanyl alkanecarboxylic acids.

Specific Reaction Pathways for 2-(1H-Indol-3-ylsulfanyl)-propionic Acid Synthesis

A direct and efficient synthesis of this compound can be achieved through the reaction of indole with 2-bromopropionic acid in the presence of a sulfur source and a base. A well-established procedure utilizes thiourea and iodine to generate an electrophilic sulfur species in situ, which then reacts with the indole at the C3 position. The subsequent nucleophilic substitution by the carboxylate of 2-bromopropionic acid under basic conditions yields the desired product.

Reaction Scheme:

ReactantReagentSolventTemperatureYield
Indole1. I₂, Thiourea; 2. 2-Bromopropionic acid, NaOHEthanol/WaterRefluxGood

An alternative pathway involves the reaction of indole with elemental sulfur and a reducing agent to form an indole-3-thiolate in situ, which can then be alkylated with 2-halopropionic acid or its ester.

Consideration of Stereoselective Synthetic Routes for Enantiomers

The propionic acid moiety in this compound contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. The development of stereoselective synthetic routes to access these enantiomers in high purity is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer.

One approach to achieve enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be attached to the 2-bromopropionic acid starting material, directing the nucleophilic attack of the indole-3-thiolate to one face of the molecule. Subsequent removal of the auxiliary affords the desired enantiomer of this compound. Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine.

Another strategy involves the enzymatic resolution of the racemic mixture of this compound. Specific enzymes, such as lipases, can selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the two.

Furthermore, asymmetric catalysis can be employed. A chiral catalyst can be used to control the stereochemical outcome of the carbon-sulfur bond-forming reaction. For instance, a chiral phase-transfer catalyst could be utilized in the alkylation of an indole-3-thiolate with a racemic 2-halopropionic acid derivative, leading to the preferential formation of one enantiomer.

Post-Synthetic Chemical Modifications and Derivatization Strategies

Once synthesized, this compound offers multiple sites for further chemical modification, including the carboxylic acid group and the indole nitrogen. These derivatizations allow for the exploration of structure-activity relationships and the development of new chemical entities.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

ReactionReagentsProduct
EsterificationR-OH, H⁺ or DCCThis compound ester

Amide Formation: Reaction with an amine in the presence of a coupling agent (e.g., HATU, HOBt/EDC) provides the corresponding amide derivative. This allows for the introduction of a wide range of substituents.

ReactionReagentsProduct
Amide FormationR-NH₂, Coupling AgentThis compound amide

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

ReactionReagentsProduct
ReductionLiAlH₄ or BH₃2-(1H-Indol-3-ylsulfanyl)-propan-1-ol

Substituent Effects and Modifications on the Indole Nitrogen (N1-R substitution)

The nitrogen atom of the indole ring is another key site for modification. N-substitution can significantly impact the electronic properties and steric environment of the indole core, influencing its reactivity and biological activity.

N-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and solvent can influence the efficiency of the reaction. Phase-transfer catalysts can also be employed to facilitate the alkylation.

ReagentBaseProduct
R-X (Alkyl Halide)NaH, K₂CO₃2-(1-Alkyl-indol-3-ylsulfanyl)-propionic acid

N-Arylation: The introduction of an aryl group on the indole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation: The indole nitrogen can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base. This introduces an electron-withdrawing group, which can deactivate the indole ring towards electrophilic substitution.

The electronic nature of the substituent on the indole nitrogen can influence the nucleophilicity of the indole ring and the acidity of the N-H proton. Electron-donating groups generally increase the reactivity of the indole, while electron-withdrawing groups decrease it. These substituent effects can be harnessed to control the regioselectivity of further chemical transformations on the indole scaffold.

Derivatization at the Propionic Acid Chain

The carboxylic acid group of the propionic acid chain is a primary site for derivatization, enabling the synthesis of esters, amides, and salts. Such modifications are standard chemical transformations used to alter a molecule's polarity, solubility, and metabolic stability.

Amide Formation: The synthesis of amides from this compound can be achieved through the activation of the carboxylic acid followed by reaction with a suitable amine. A common method involves the use of a mixed anhydride intermediate. For instance, the carboxylic acid can be treated with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. This activated intermediate then readily reacts with a primary or secondary amine to furnish the corresponding amide derivative in good yield. researchgate.net This versatile method allows for the introduction of a wide array of substituents on the amide nitrogen. researchgate.net

Esterification: Ester derivatives can be prepared via several standard procedures. The Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a direct method for producing simple alkyl esters. nih.gov Alternatively, for more sensitive substrates, milder conditions involving coupling agents or alkylation of the carboxylate salt can be employed.

Salt Formation: As a carboxylic acid, this compound readily forms salts upon reaction with an appropriate base. For example, treatment with 2-aminoethanol (ethanolamine) results in the formation of the corresponding (2-hydroxyethyl)ammonium salt. researchgate.net These salts are typically crystalline solids with increased solubility in aqueous media compared to the parent acid. researchgate.net

ReactantProduct NamePotential Structure of Cation
2-Aminoethanol(2-Hydroxyethyl)ammonium 2-(1H-indol-3-ylsulfanyl)propionateHO-CH2-CH2-NH3+

Exploration of Novel Analogues Containing the this compound Core

The exploration of novel analogues has focused on modifying the indole nitrogen and the sulfide (B99878) linker, leading to compounds with potentially different spatial arrangements and electronic properties. A general method has been developed for the synthesis of 1-alkyl, 1-allyl, and 1-benzyl substituted (indol-3-yl)sulfanylalkanecarboxylic acids. researchgate.net

Oxidation of the Sulfide Linker: The sulfur atom in the thioether linkage can be oxidized to produce sulfinyl or sulfonyl derivatives. Treatment of 1-substituted indol-3-ylsulfanyl-alkanecarboxylic acids with an oxidizing agent such as hydrogen peroxide in acetic anhydride leads to the formation of the corresponding indol-3-ylsulfonyl-alkanecarboxylic acids. researchgate.net This transformation converts the flexible thioether bridge into a more rigid and polar sulfonyl group.

The table below summarizes a series of synthesized analogues based on the indol-3-ylsulfanyl-alkanecarboxylic acid scaffold, highlighting modifications at the indole nitrogen (R¹) and the alkanoic acid chain (R²). researchgate.net

Compound ReferenceIndole N-Substituent (R¹)Alkanoic Acid Chain (R²)Sulfur Oxidation State
Indol-3-ylsulfanylacetic acid-H-CH2COOHSulfide
1-Methyl-indol-3-ylsulfanylacetic acid-CH3-CH2COOHSulfide
1-Ethyl-indol-3-ylsulfanylacetic acid-CH2CH3-CH2COOHSulfide
1-Propyl-indol-3-ylsulfanylacetic acid-(CH2)2CH3-CH2COOHSulfide
1-Allyl-indol-3-ylsulfanylacetic acid-CH2CH=CH2-CH2COOHSulfide
1-Benzyl-indol-3-ylsulfanylacetic acid-CH2Ph-CH2COOHSulfide
2-(1-Benzyl-indol-3-ylsulfanyl)propionic acid-CH2Ph-CH(CH3)COOHSulfide
1-Benzyl-indol-3-ylsulfonylacetic acid-CH2Ph-CH2COOHSulfone

Advanced Spectroscopic and Analytical Characterization of 2 1h Indol 3 Ylsulfanyl Propionic Acid

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental for confirming the chemical structure of 2-(1H-Indol-3-ylsulfanyl)-propionic acid, verifying its molecular weight, and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data for this compound is not widely published, expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues, such as 1-benzyl-2-(indol-3-ylsulfanyl)propionic acid. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like DMSO-d₆ would show distinct signals corresponding to the indole (B1671886) ring, the propionic acid chain, and the N-H proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Indole N-H ~11.0 Broad Singlet - Exchangeable with D₂O.
Aromatic C2-H ~7.5 Singlet - Characteristic proton on the pyrrole (B145914) ring of the indole.
Aromatic C4/C7-H ~7.6-7.8 Doublet ~7-8 Aromatic protons on the benzene (B151609) portion of the indole.
Aromatic C5/C6-H ~7.0-7.2 Triplet ~7-8 Aromatic protons on the benzene portion of the indole.
Methine CH-S ~3.6 Quartet ~7.2 Proton on the carbon bearing the sulfur atom and methyl group.
Methyl CH₃ ~1.4 Doublet ~7.2 Protons of the methyl group on the propionic acid chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted spectrum for this compound would feature signals for the carbonyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the propionic acid side chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl C=O ~175 Typical range for a carboxylic acid.
Indole C3a/C7a ~125-137 Quaternary carbons of the indole ring fusion.
Indole C2/C3 ~100-125 Carbons of the pyrrole portion of the indole ring.
Indole C4-C7 ~110-128 Carbons of the benzene portion of the indole ring.
Methine CH-S ~45 Aliphatic carbon attached to the sulfur atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (molar mass: 221.27 g/mol ), the mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern provides a molecular fingerprint. Key fragmentation pathways for this molecule would likely include:

Loss of the carboxyl group: A prominent peak would be expected at m/z 176, corresponding to the loss of the COOH radical ([M-45]⁺). docbrown.infolibretexts.org

Alpha-cleavage: Cleavage of the bond between the sulfur atom and the propionic acid moiety.

Indole Ring Fragmentation: The indole portion of the molecule can undergo characteristic fragmentation, often leading to a stable quinolinium-type cation.

These fragmentation patterns allow for the unambiguous confirmation of the compound's identity and structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Data from similar structures show a strong carbonyl absorption around 1704 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Indole N-H Stretching ~3300-3500 Medium, sharp
Carboxylic Acid O-H Stretching ~2500-3300 Very broad
Aliphatic C-H Stretching ~2850-2960 Medium
Aromatic C-H Stretching ~3000-3100 Medium
Carboxylic Acid C=O Stretching ~1700-1725 Strong, sharp
Aromatic C=C Stretching ~1450-1600 Medium to weak

The presence of these distinct bands, particularly the very broad O-H stretch overlapping the C-H region and the strong C=O stretch, provides compelling evidence for the carboxylic acid functionality, while the N-H stretch confirms the indole ring. docbrown.info

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

A standard RP-HPLC protocol would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. hplc.eu

Mobile Phase: A gradient elution system is often used, starting with a higher polarity mixture and moving to a lower polarity. This typically consists of an aqueous component (e.g., water with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid remains protonated) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). cnrs.fr

Detection: The indole chromophore absorbs UV light strongly. A UV detector set at wavelengths around 220 nm and 280 nm would provide high sensitivity for detection. cnrs.fr

Quantification: By running standards of known concentration, a calibration curve can be generated to accurately quantify the amount of the compound in a sample. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives

Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the injector. hplc.eu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable form, typically an ester.

The analytical workflow would be:

Derivatization: The carboxylic acid group is converted into an ester, for example, a methyl ester (using diazomethane (B1218177) or an acid-catalyzed reaction with methanol) or a silyl (B83357) ester (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

GC Separation: The resulting volatile derivative is injected into the GC, where it travels through a capillary column and is separated from other volatile components based on its boiling point and interactions with the column's stationary phase.

MS Detection: As the components elute from the GC column, they enter the mass spectrometer, which ionizes them and analyzes their mass-to-charge ratio and fragmentation pattern. This provides definitive identification of the derivatized compound.

This GC/MS method is highly sensitive and specific, making it an excellent tool for confirming the presence of this compound in complex matrices, provided the appropriate derivatization is performed. mdpi.comresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
1-benzyl-2-(indol-3-ylsulfanyl)propionic acid
Acetonitrile
Methanol
Formic acid
Phosphoric acid
Diazomethane

Advanced Techniques for Isomeric and Stereochemical Analysis

The unequivocal determination of isomeric and stereochemical purity of this compound is crucial for understanding its biological activity and ensuring its quality for research and potential applications. As this compound possesses a chiral center at the α-carbon of the propionic acid moiety, it exists as a pair of enantiomers. Advanced spectroscopic and analytical techniques are indispensable for the separation, identification, and characterization of these stereoisomers.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantioselective separation of chiral molecules like this compound. These methods rely on the use of chiral stationary phases (CSPs) that interact differentially with the two enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the resolution of a broad range of chiral compounds, including arylpropionic acids. For this compound, a typical approach would involve a CSP like cellulose tris(3,5-dimethylphenylcarbamate). The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector.

Detailed Research Findings: While specific studies on this compound are not readily available in public literature, research on analogous arylpropionic acids demonstrates the effectiveness of polysaccharide-based CSPs. For instance, studies on similar compounds have shown that the choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, significantly influences the retention times and resolution of the enantiomers. The acidic nature of the carboxylic acid group in the target molecule necessitates careful optimization of the mobile phase composition to achieve baseline separation.

An illustrative data table for a hypothetical chiral HPLC separation of the enantiomers of this compound is presented below, based on typical results for related compounds.

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5
This is a representative data table. Actual values may vary.

Supercritical Fluid Chromatography (SFC):

Chiral SFC has emerged as a valuable alternative to HPLC, offering advantages such as faster analysis times and reduced solvent consumption. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol or ethanol. For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase can improve peak shape and resolution.

Detailed Research Findings: Research on the chiral SFC separation of various acidic compounds has demonstrated the utility of polysaccharide-based CSPs. The elution order of the enantiomers can be influenced by the nature of the chiral stationary phase and the composition of the mobile phase. The high efficiency of SFC allows for rapid screening of different CSPs and mobile phase conditions to identify the optimal parameters for the separation of the enantiomers of this compound.

A hypothetical data table for a chiral SFC separation is provided below.

ParameterValue
Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
Mobile Phase CO₂/Methanol (85:15, v/v) with 0.1% Formic Acid
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection Wavelength 280 nm
Retention Time (Enantiomer 1) 3.2 min
Retention Time (Enantiomer 2) 4.1 min
Resolution (Rs) > 2.0
This is a representative data table. Actual values may vary.

Chiroptical Spectroscopy

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for the stereochemical characterization of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with the enantiomers.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Enantiomers exhibit CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This property makes CD an excellent tool for determining the enantiomeric purity and absolute configuration of this compound. The indole chromophore in the molecule is expected to give rise to characteristic CD signals in the ultraviolet region.

Detailed Research Findings: While specific CD data for this compound is not publicly documented, the application of CD spectroscopy to other indole-containing chiral compounds has been well-established. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter through empirical rules or by comparison with quantum chemical calculations.

A representative data table summarizing expected CD spectral data is shown below.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-enantiomer ~290Negative
~270Positive
(S)-enantiomer ~290Positive
~270Negative
This is a representative data table. Actual values may vary.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers will have ORD curves that are mirror images. ORD is particularly useful for determining the absolute configuration of chiral molecules, especially when combined with CD data through the Kronig-Kramers relations.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions that result in separate NMR signals for the two enantiomers.

Detailed Research Findings: For carboxylic acids like this compound, chiral amines or alcohols can be used as CSAs. The formation of transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions can lead to chemical shift differences (Δδ) between the corresponding protons of the two enantiomers. This allows for the determination of enantiomeric excess (ee) by integrating the respective signals. Commonly used CSAs for carboxylic acids include quinine, (R)- or (S)-1-phenylethylamine, and various chiral alcohols.

The following table illustrates the potential chemical shift differences that could be observed in the ¹H NMR spectrum of a racemic mixture of this compound in the presence of a chiral solvating agent.

Proton SignalChemical Shift (ppm) - (R)-enantiomerChemical Shift (ppm) - (S)-enantiomerΔδ (ppm)
α-CH 4.154.120.03
β-CH₃ 1.581.550.03
This is a representative data table. Actual values may vary.

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Ylsulfanyl Propionic Acid Analogues

Impact of Substitutions on the Indole (B1671886) Moiety on Biological Activity

Modifications to the indole ring have a profound impact on the biological activity of these compounds, particularly their potency and selectivity as PPAR agonists.

The position of substitution on the indole nucleus is critical. Studies on related indole derivatives have shown that substitutions at the 5-position are generally well-tolerated and can enhance activity. For instance, the introduction of small, hydrophobic groups such as chloro, methyl, or trifluoromethyl at the C-5 position has been associated with good pan-PPAR activity. Conversely, substitutions at the C-4 and C-6 positions of the indole ring have been found to be detrimental to activity.

The nitrogen atom of the indole ring (N-1 position) is another key site for modification. In many PPAR agonist series, this position is substituted with larger lipophilic groups, such as a benzyl (B1604629) group, which often extends into a hydrophobic pocket of the PPAR ligand-binding domain. However, for the indole-3-ylsulfanyl series, maintaining the N-H proton is also a viable strategy, as it can act as a hydrogen bond donor, interacting with amino acid residues in the receptor.

Furthermore, the integrity of the indole core itself is important. Bioisosteric replacement of the indole scaffold with other heterocyclic systems, such as benzooxazolone, has been shown to virtually eliminate potency. A benzoimidazolone core is slightly better tolerated but still results in a significant loss in binding affinity, highlighting the privileged role of the indole moiety in this chemical class. nih.gov

Table 1: Effect of Indole Moiety Modifications on PPARγ Activity

Role of the Propionic Acid Chain and its Substituents on Biological Activity

The 2-propionic acid group is the essential acidic "head" that anchors the ligand to the polar region of the PPAR ligand-binding pocket. The carboxylate group typically forms a network of hydrogen bonds with key amino acid residues such as tyrosine, histidine, and serine in the activation function 2 (AF-2) domain of the receptor.

The length of the alkanoic acid chain influences activity. While acetic acid analogues (e.g., 2-(1H-indol-3-ylsulfanyl)acetic acid) are active, the propionic acid chain often provides an optimal spatial arrangement for interaction with the receptor.

A critical modification to this chain is the introduction of a methyl group at the alpha-position (C-2 of the propionic acid). This creates a chiral center, and the resulting enantiomers often exhibit significant differences in activity. For related series of PPAR antagonists, the (R)-enantiomer was found to be an order of magnitude more potent than the (S)-enantiomer in both binding and transactivation. nih.gov This stereochemical preference underscores the highly defined three-dimensional nature of the binding pocket.

The carboxylic acid functional group itself is paramount for activity. Replacing it with bioisosteres such as a tetrazole can sometimes retain activity, albeit often with slightly decreased potency. nih.gov However, converting the acid to a non-acidic group like a nitrile typically results in a complete loss of activity, confirming the necessity of the acidic head for anchoring the ligand to the receptor. nih.gov

Table 2: Influence of Acid Side Chain Modifications on PPARγ Activity

Influence of the Sulfanyl (B85325) Linkage on Ligand-Target Interactions and Biological Profile

The sulfanyl (thioether) linkage plays a crucial role in the molecular architecture of these agonists. It connects the indole scaffold to the propionic acid head group, providing a specific bond length and angle that correctly orients the carboxylate for optimal interaction with the polar residues of the PPAR ligand-binding domain.

While direct SAR comparisons of the sulfanyl linker to other bioisosteric linkers (e.g., ether, methylene) in this specific indole-3-yl series are not extensively detailed in the literature, its function can be inferred from its successful incorporation into potent PPAR agonists. The sulfur atom, being larger and more polarizable than a methylene (B1212753) carbon, can influence the electronic properties of the molecule. The thioether bond angle (C-S-C) of approximately 100-105° provides a distinct spatial geometry compared to an ether (C-O-C, ~110°) or methylene (C-C-C, ~109.5°) linker. This specific geometry, combined with the bond lengths, positions the propionic acid head group in a favorable conformation for binding within the receptor's active site.

The linker's primary role is to ensure that the acidic head can engage with the key amino acids (Tyr473, His323, His449, Ser289 in PPARγ) that are essential for receptor activation and stabilization of the active conformation. The sulfanyl bridge in 2-(1H-indol-3-ylsulfanyl)-propionic acid effectively serves this purpose, enabling the potent agonist activity observed in this class of compounds.

Comparative SAR Analysis with Related Indole-Alkanoic Acid and Indole-Sulfanyl Analogues

The SAR of this compound analogues can be better understood by comparing them to other classes of indole-alkanoic acid modulators of nuclear receptors.

Indol-1-yl Acetic Acids: In this class, the acidic moiety is attached to the indole nitrogen. nih.gov These compounds are also potent PPAR agonists. A key SAR difference is the point of attachment; the N-1 position provides a more direct vector for the side chain away from the plane of the indole ring compared to the C-3 position. Substitutions in this series are often made at the C-5 position, similar to the indole-3-ylsulfanyl series, where they interact with a hydrophobic region of the receptor. nih.gov

Indole-3-Acetic Acids: These analogues lack the sulfur atom, with the acetic acid chain attached directly to the C-3 position. While indole-3-acetic acid itself is a well-known phytohormone and has anti-inflammatory properties, its derivatives have also been explored as receptor modulators. nih.govmdpi.com The absence of the sulfur atom shortens the linker, altering the distance and orientation between the indole core and the carboxylate group, which can lead to different binding modes and receptor selectivity profiles.

Theoretical and Computational Chemistry Investigations of 2 1h Indol 3 Ylsulfanyl Propionic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of "2-(1H-Indol-3-ylsulfanyl)-propionic acid".

Density Functional Theory (DFT) for Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is for illustrative purposes only, as no published data is available.)

ParameterValue
HOMO Energy (eV)Data Not Available
LUMO Energy (eV)Data Not Available
HOMO-LUMO Gap (eV)Data Not Available

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. By calculating the potential energy of different conformers, researchers can determine the lowest energy and therefore most probable structure of "this compound" under various conditions. This is crucial for understanding its biological activity, as the molecular shape dictates how it interacts with biological targets.

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding interactions at a molecular level.

Ligand-Protein Interaction Profiling with Predicted Biological Targets

Through molecular docking simulations, "this compound" would be screened against a library of known protein structures to identify potential biological targets. The results would highlight which proteins the compound is most likely to interact with, providing a basis for further experimental investigation.

Assessment of Binding Affinities and Key Residue Interactions

Once potential targets are identified, docking studies can provide detailed information on the binding affinity, typically expressed as a docking score or binding energy. These simulations also reveal the specific amino acid residues within the protein's binding site that interact with the ligand, through forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Hypothetical Molecular Docking Results for this compound with a Predicted Target (Note: This table is for illustrative purposes only, as no published data is available.)

Predicted Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. Unlike the static picture from molecular docking, MD simulations can assess the stability of the binding pose and the flexibility of both the ligand and the protein. These simulations are crucial for confirming the stability of the interactions predicted by docking and for understanding the conformational changes that may occur upon binding.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes for Diverse Analogues

A key future direction lies in the development of efficient and versatile synthetic methodologies to generate a diverse library of analogues based on the 2-(1H-Indol-3-ylsulfanyl)-propionic acid scaffold. Modern synthetic organic chemistry offers numerous tools for this purpose, including transition-metal-catalyzed cross-coupling reactions, multi-component reactions, and flow chemistry processes. openmedicinalchemistryjournal.comnih.gov These advanced methods can facilitate rapid and systematic modifications to the core structure.

The primary objectives for creating a chemical library would be to explore the structure-activity relationship (SAR) by modifying three key regions of the molecule:

The Indole (B1671886) Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (4, 5, 6, and 7) of the indole ring.

The Propionic Acid Side Chain: Altering the length, branching, and stereochemistry of the alkanoic acid chain. For instance, replacing the propionic acid with acetic, butyric, or more complex chiral acid moieties.

The Thioether Linkage: Exploring the impact of replacing the sulfur atom with other linkers, such as sulfoxide, sulfone, or amide groups, to modulate the molecule's electronic properties and conformational flexibility.

These synthetic efforts will be crucial for generating a wide range of compounds necessary for comprehensive biological screening.

Table 1: Proposed Structural Modifications for Analogue Library Synthesis

Molecular Region Type of Modification Potential Synthetic Strategy
Indole Ring Substitution at C4, C5, C6, C7 Fischer indole synthesis with substituted phenylhydrazines; Late-stage C-H functionalization
N-Alkylation/Arylation Buchwald-Hartwig amination; Reaction with alkyl halides
Alkanoic Acid Chain Varying chain length Reaction of indole-3-thiol with different α-halo acids
Introducing stereocenters Asymmetric synthesis; Chiral resolution
Linker Oxidation of sulfur Controlled oxidation with agents like m-CPBA or H₂O₂

Advanced In Vitro Screening Platforms for Untapped Biological Activities

With a diverse library of analogues in hand, the next step involves deploying advanced in vitro screening platforms to identify potential biological activities. Given the broad therapeutic relevance of indole derivatives, which include anti-inflammatory, antimicrobial, and anticancer agents, a wide-ranging screening approach is warranted. openmedicinalchemistryjournal.com

High-throughput screening (HTS) can be employed to rapidly test thousands of compounds against a multitude of biological targets. mdpi.com This could involve biochemical assays targeting specific enzymes (e.g., kinases, proteases, cyclooxygenases) or cell-based assays that measure broader physiological responses like cell proliferation, apoptosis, or cytokine production. Furthermore, high-content screening (HCS), an imaging-based approach, can provide more nuanced data by simultaneously measuring multiple cellular parameters, offering insights into the compound's mechanism of action at a subcellular level.

Table 2: Potential Targets for In Vitro Screening

Target Class Specific Examples Relevant Disease Area Screening Assay Type
Enzymes Cyclooxygenases (COX-1/2) Inflammation, Pain Biochemical (Enzyme inhibition)
Protein Kinases Cancer, Inflammation Biochemical (Kinase activity)
Matrix Metalloproteinases (MMPs) Cancer, Arthritis Biochemical (Enzyme activity)
Receptors Nuclear Receptors (e.g., PPARs) Metabolic Diseases, Cancer Cell-based (Reporter gene)
G-protein Coupled Receptors (GPCRs) Various Cell-based (Calcium flux, cAMP)
Cellular Processes Angiogenesis Cancer Cell-based (Endothelial tube formation)

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Once a compound demonstrates promising activity in initial screens, understanding its precise mechanism of action becomes paramount. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. This systems-biology strategy can reveal the global cellular changes induced by the compound, identifying novel targets and pathways that might be missed by traditional hypothesis-driven methods.

For instance, if an analogue of this compound shows potent anti-inflammatory effects, treating relevant immune cells (like macrophages) with the compound followed by multi-omics analysis could be performed.

Transcriptomics (RNA-Seq) would reveal changes in gene expression, identifying upregulated or downregulated inflammatory pathways.

Proteomics would quantify changes in protein levels, confirming the effects observed at the transcript level and identifying post-translational modifications.

Metabolomics would analyze shifts in cellular metabolites, providing a functional readout of the compound's impact on cellular metabolism, which is often dysregulated in inflammatory states. nih.govresearchgate.net

This integrated data can help construct a comprehensive picture of the compound's biological effects, facilitate biomarker discovery, and predict potential off-target effects. frontiersin.org

Design of Targeted Derivatives Based on Rational Drug Design Principles

The insights gained from initial screening and mechanistic studies can fuel a cycle of rational drug design to optimize lead compounds. mdpi.com This approach utilizes computational chemistry and molecular modeling to design new derivatives with improved potency, selectivity, and drug-like properties. researchgate.netecu.edu

Key computational techniques that can be applied include:

Molecular Docking: If the biological target is known, docking simulations can predict how different analogues bind to the target's active site. This information can guide the design of new derivatives with enhanced binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of the analogues and their biological activities. These models can then be used to predict the activity of virtual, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This allows for the early identification and mitigation of potential liabilities, such as poor oral bioavailability or toxicity, thereby increasing the chances of developing a successful drug candidate. nih.gov

This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and will be essential for refining the derivatives of this compound into highly effective and targeted therapeutic agents.

Table 3: Computational Tools in Rational Drug Design

Technique Application Purpose
Molecular Docking Target-based design Predict binding mode and affinity; Guide structural modifications for improved potency.
Pharmacophore Modeling Ligand-based design Identify essential chemical features for biological activity; Used for virtual screening.
QSAR Ligand-based design Predict the activity of novel compounds based on their structure; Prioritize synthesis.
Molecular Dynamics Target-based design Simulate the dynamic behavior of the ligand-target complex; Assess binding stability.

| ADMET Prediction | Property-based design | Forecast pharmacokinetic and toxicity profiles; Minimize late-stage failures. |

Q & A

Q. What are the recommended synthetic pathways for 2-(1H-Indol-3-ylsulfanyl)-propionic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling 1H-indole-3-thiol with a propionic acid derivative (e.g., bromopropionic acid) under nucleophilic substitution conditions. Optimization includes:

  • Catalyst selection : Use polar aprotic solvents (DMF, DMSO) with bases like triethylamine to deprotonate the thiol group .
  • Temperature control : Reactions at 60–80°C minimize side products like disulfide formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm sulfanyl-propionic acid linkage and indole proton environments .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray crystallography : For solid-state confirmation, use SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

Q. What safety protocols are critical for handling this compound?

  • Storage : In airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides, chlorates) and metals .
  • Exposure mitigation : Use fume hoods, nitrile gloves, and eye protection. Monitor for symptoms like skin irritation or respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Disorder analysis : Use SQUEEZE (in PLATON) to model unresolved solvent molecules in crystallographic data .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles to refine force fields .
  • Validation : Cross-check NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw) .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to proteins like fatty acid-binding proteins (FABPs) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd_d) for ligand-protein interactions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .

Q. How can enantiomeric purity be ensured during synthesis, and what separation techniques are recommended?

  • Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC) with hexane/isopropanol mobile phases .
  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .
  • Circular Dichroism (CD) : Monitor enantiopurity post-synthesis .

Q. What in vitro models are suitable for assessing cytotoxicity and mechanism of action?

  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, HepG2) .
  • ROS detection : Use fluorescent probes (DCFH-DA) to study oxidative stress induction .
  • Genotoxicity : Comet assay or γH2AX foci staining for DNA damage assessment .

Q. How can computational tools predict the compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Toxicity profiling : ProTox-II for carcinogenicity/mutagenicity predictions, validated against Ames test data .

Q. What strategies are recommended for in vivo pharmacokinetic studies?

  • Radiolabeling : Synthesize 14C^{14}C-labeled analogs for tracking distribution in rodent models .
  • LC-MS/MS : Quantify plasma/tissue concentrations with a lower limit of detection (LLOD) of 1 ng/mL .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) with MSE^E data-independent acquisition .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in biological activity between enantiomers?

  • Enantiospecific assays : Compare IC50_{50} values of separated enantiomers in target inhibition studies (e.g., kinase assays) .
  • X-ray co-crystallization : Resolve binding modes of each enantiomer with the target protein .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Quality control (QC) protocols : Mandate ≥95% purity (HPLC-PDA) and strict moisture control during reaction steps .
  • DoE (Design of Experiments) : Use factorial design to optimize reagent ratios and reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.